molecular formula C13H20N4O3 B10966717 1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide

1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10966717
M. Wt: 280.32 g/mol
InChI Key: OCYPAGKHCDUEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a nitro group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The process may include the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the pyrazole derivative with an appropriate amine, such as 4-methylcyclohexylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: Products may include amine derivatives.

    Substitution: Products depend on the nucleophile used and can include various substituted pyrazole derivatives.

Scientific Research Applications

1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and the pyrazole ring are likely involved in these interactions, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide: Lacks the 4-methylcyclohexyl group.

    N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide: Lacks the 1,5-dimethyl groups.

    1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

1,5-dimethyl-N-(4-methylcyclohexyl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C13H20N4O3/c1-8-4-6-10(7-5-8)14-13(18)11-12(17(19)20)9(2)16(3)15-11/h8,10H,4-7H2,1-3H3,(H,14,18)

InChI Key

OCYPAGKHCDUEML-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.